1-Boc-4-cyano-4-hydroxypiperidine

Vue d'ensemble

Description

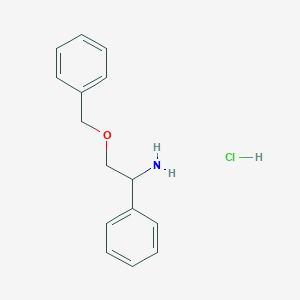

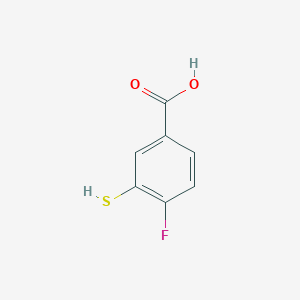

1-Boc-4-cyano-4-hydroxypiperidine is an organic compound with the molecular formula C11H18N2O3 . It has an average mass of 226.272 Da and a monoisotopic mass of 226.131744 Da . This compound is commonly used in the field of organic chemistry as a protecting group.

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 4-piperidone hydrochloride hydrate, which is treated with distilled water and liquid ammonia to achieve alkalinity . The mixture is then extracted with toluene, dried with anhydrous magnesium sulfate, and vacuum filtered to obtain 4-piperidone . The 4-piperidone is then dissolved in methanol, sodium borohydride is added, and the mixture is refluxed . After concentration, dilute hydrochloric acid is added to adjust the pH value, and dichloromethane is added to separate out the water layer . The organic phase is retained, dried with anhydrous magnesium sulfate overnight, and vacuum filtered . After concentration, n-hexane is added, and the mixture is refrigerated to crystallize . The crystals are vacuum filtered, methanol, potassium carbonate, and di-tert-butyl dicarbonate are added, and the mixture is refluxed . After filtering and concentrating, petroleum ether is added, and the mixture is refrigerated to crystallize, thereby obtaining the final white crystal product .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

This compound is an organic heterocyclic compound, which can be used as pharmaceutical intermediates . The synthesis of this compound is through the dehydration of oximes and amides to nitriles .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 370.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has an enthalpy of vaporization of 71.4±6.0 kJ/mol and a flash point of 177.7±27.9 °C . The compound has a molar refractivity of 58.2±0.4 cm3, a polar surface area of 74 Å2, and a molar volume of 193.8±5.0 cm3 .Applications De Recherche Scientifique

Synthèse d'éthers alkyliques N-hétérocycliques

“1-Boc-4-cyano-4-hydroxypiperidine” est utilisé dans la synthèse d'éthers alkyliques N-hétérocycliques via la réaction de Mitsunobu . La réaction de Mitsunobu est une réaction organique qui convertit les alcools primaires ou secondaires en esters, éthers, amines et thioéthers.

Formation de pipéridines substituées

Ce composé joue un rôle dans la formation de divers dérivés de la pipéridine, y compris les pipéridines substituées . Les pipéridines substituées sont une classe de composés organiques contenant un cycle pipéridine substitué par un ou plusieurs groupes. Elles sont importantes dans l'industrie pharmaceutique et sont présentes dans de nombreuses classes de médicaments.

Formation de spiropipéridines

“this compound” peut également être impliqué dans la formation de spiropipéridines . Les spiropipéridines sont un type de composé organique qui se compose d'un cycle pipéridine et d'une autre structure cyclique, partageant un seul atome. Elles ont été étudiées pour leurs propriétés pharmacologiques potentielles.

Formation de pipéridines condensées

Ce composé est également utilisé dans la formation de pipéridines condensées . Les pipéridines condensées sont une classe de composés organiques où un cycle pipéridine est fusionné à un ou plusieurs autres cycles.

Formation de pipéridinones

“this compound” est utilisé dans la formation de pipéridinones . Les pipéridinones sont une classe de composés organiques qui contiennent un cycle pipéridine et un groupe cétone. Elles sont utilisées dans la synthèse de divers produits pharmaceutiques.

Applications pharmaceutiques

Les dérivés de la pipéridine, y compris ceux synthétisés à partir de “this compound”, ont été trouvés dans plus de vingt classes de produits pharmaceutiques . Ils sont utilisés dans le développement de médicaments potentiels en raison de leur activité biologique.

Évaluation biologique de médicaments potentiels

Le composé est utilisé dans la découverte et l'évaluation biologique de médicaments potentiels contenant une portion pipéridine . Cela implique de tester l'activité biologique de ces médicaments potentiels en laboratoire.

Étude de la N- versus O-arylation catalysée par le cuivre

“this compound” peut être utilisé dans l'étude de la N- versus O-arylation catalysée par le cuivre . Il s'agit d'un type de réaction chimique où un groupe aryle est introduit dans une molécule, catalysée par le cuivre. Cette réaction est importante dans la synthèse de molécules organiques complexes.

Mécanisme D'action

Mode of Action

It is known that the compound is used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction . The exact interaction of 1-Boc-4-cyano-4-hydroxypiperidine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of N-heterocyclic alkyl ethers

Result of Action

As the compound is used in the synthesis of N-heterocyclic alkyl ethers , it can be inferred that it may have a role in the formation of these ethers.

Safety and Hazards

1-Boc-4-cyano-4-hydroxypiperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Analyse Biochimique

Biochemical Properties

1-Boc-4-cyano-4-hydroxypiperidine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound’s hydroxyl group allows it to form hydrogen bonds with proteins and other biomolecules, facilitating its integration into biochemical pathways .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Additionally, it has been shown to impact cellular proliferation and apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This compound also affects gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. These interactions result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where the compound exhibits significant biological activity only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and reduction reactions . The compound can also affect metabolic flux by altering the levels of key metabolites in these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles .

Propriétés

IUPAC Name |

tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAGFFFOCPKWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694600 | |

| Record name | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908140-15-8 | |

| Record name | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)

![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)

amine hydrochloride](/img/structure/B1441446.png)